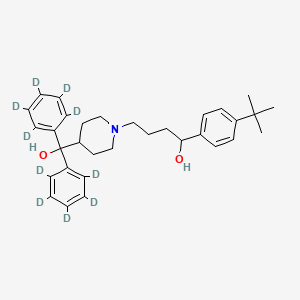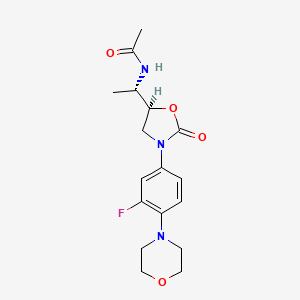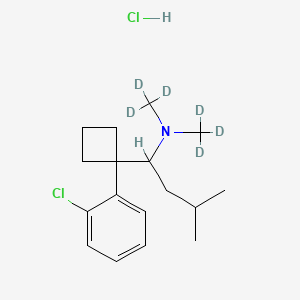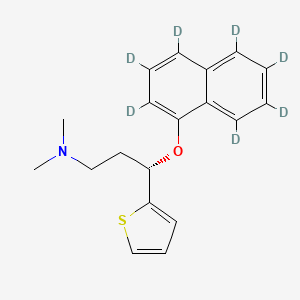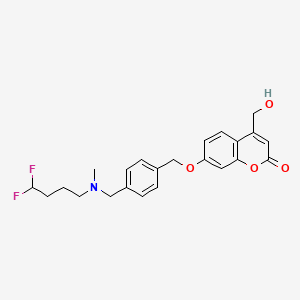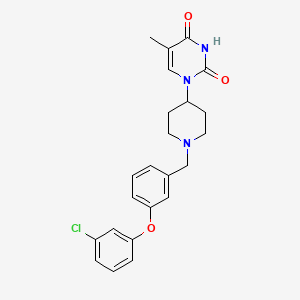
MtTMPK-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MtTMPK-IN-2, also known as compound 15, is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase. This enzyme is crucial for the synthesis of thymidine triphosphate, which is essential for DNA replication and repair in Mycobacterium tuberculosis. The compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv strain with an IC50 value of 1.1 micromolar and a minimum inhibitory concentration of 12.5 micromolar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MtTMPK-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: MtTMPK-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Aplicaciones Científicas De Investigación
MtTMPK-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of thymidylate kinase and its effects on DNA synthesis.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis, making it a valuable compound in tuberculosis research.
Medicine: Explored for its potential therapeutic applications in treating tuberculosis.
Industry: Utilized in the development of new antimicrobial agents and as a reference compound in drug discovery
Mecanismo De Acción
MtTMPK-IN-2 exerts its effects by inhibiting the enzyme thymidylate kinase in Mycobacterium tuberculosis. This enzyme is responsible for the phosphorylation of thymidine monophosphate to thymidine diphosphate, a crucial step in the synthesis of thymidine triphosphate. By inhibiting this enzyme, this compound disrupts DNA synthesis and repair, leading to the inhibition of bacterial growth .
Comparación Con Compuestos Similares
MtTMPK-IN-1: Another inhibitor of Mycobacterium tuberculosis thymidylate kinase with similar inhibitory activity.
MtTMPK-IN-3: A compound with a different chemical structure but similar mechanism of action.
Uniqueness: MtTMPK-IN-2 is unique due to its high potency and selectivity for Mycobacterium tuberculosis thymidylate kinase. Its specific chemical structure allows for effective inhibition of the enzyme, making it a valuable tool in tuberculosis research and drug development .
Propiedades
Fórmula molecular |
C23H24ClN3O3 |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
1-[1-[[3-(3-chlorophenoxy)phenyl]methyl]piperidin-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H24ClN3O3/c1-16-14-27(23(29)25-22(16)28)19-8-10-26(11-9-19)15-17-4-2-6-20(12-17)30-21-7-3-5-18(24)13-21/h2-7,12-14,19H,8-11,15H2,1H3,(H,25,28,29) |
Clave InChI |
FRJHYGUJISWRJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



ethanone](/img/structure/B12413527.png)
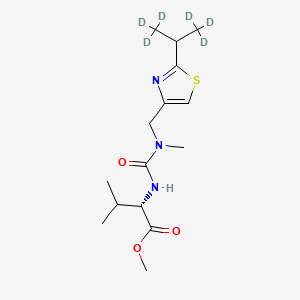
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)

